2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide involves several steps. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by nitration and subsequent amidation reactions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Its derivatives are being explored for their anti-tubercular and anti-cancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved often include inhibition of signal transduction processes and interference with cellular metabolism .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide include:
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H17N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O3S/c1-13-6-11-18-20(12-13)29-22(24-18)15-7-9-16(10-8-15)23-21(26)17-4-3-5-19(14(17)2)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
KRBKTVJQNBXBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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